3-methyl-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
3-Methyl-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound featuring a fused triazolo-pyrimidinone core. The parent structure, 3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS 20420-86-4), has a molecular formula of C₅H₅N₅O and a molar mass of 151.13 g/mol . The target compound introduces a 6-substituted 2-(4-methylpiperidin-1-yl)-2-oxoethyl group, significantly altering its physicochemical and pharmacological properties. Predicted properties for the parent compound include a density of 1.84 g/cm³ and a pKa of 8.02, suggesting moderate basicity .
Properties
IUPAC Name |
3-methyl-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2/c1-9-3-5-18(6-4-9)10(20)7-19-8-14-12-11(13(19)21)15-16-17(12)2/h8-9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIADYZYIXAZCQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)N=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-methyl-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a novel triazolopyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula and characteristics:
- Molecular Formula : C₁₉H₂₄N₄O₂
- Molecular Weight : 344.43 g/mol
- CAS Number : 955837-77-1
Antimicrobial Activity
Research has indicated that derivatives of triazolopyrimidine compounds exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Anticancer Properties
Triazolopyrimidine derivatives have been investigated for their anticancer effects. In vitro studies revealed that compounds structurally related to this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on α-glucosidase, an enzyme linked to diabetes management. Preliminary results indicate that it may reduce glucose absorption by inhibiting this enzyme .
Case Study 1: Antimicrobial Testing
In a controlled study assessing the antimicrobial efficacy of various triazolopyrimidine derivatives, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating moderate antibacterial activity. The study highlighted the importance of substituent variations in enhancing biological activity .
Case Study 2: Anticancer Activity Evaluation
A comparative analysis was conducted on several triazolopyrimidine derivatives against cancer cell lines. The compound exhibited IC50 values ranging from 10 to 20 µM in MCF-7 cells, suggesting significant anticancer potential. The study concluded that further structural modifications could enhance potency and selectivity .
Summary of Biological Activities
Comparison with Similar Compounds
Compound A : 3-(3,4-Dimethoxyphenyl)-6-[2-oxo-2-(4-phenylpiperazinyl)ethyl]-triazolo[4,5-d]pyrimidin-7-one (CAS 872594-46-2)
- Substituents :
- 3-position : 3,4-Dimethoxyphenyl (electron-donating groups)
- 6-position : 2-Oxo-2-(4-phenylpiperazinyl)ethyl (piperazine ring with aryl substitution)
- Key Differences: The 3,4-dimethoxyphenyl group in Compound A introduces steric bulk and electron-rich aromaticity compared to the simpler methyl group in the target compound. This may influence π-π stacking interactions with biological targets.
Compound B : 6-Ethyl-5-((2-oxo-2-(p-tolyl)ethyl)thio)-3-phenyl-thiazolo[4,5-d]pyrimidin-7-one
- Core Structure: Thiazolo[4,5-d]pyrimidinone (sulfur-containing heterocycle vs. triazolo in the target compound).
- Substituents :
- Thioether linkage and p-tolyl group enhance metabolic stability but reduce solubility.
- Key Differences: The thiazolo core (vs. The ethyl and thioether groups increase hydrophobicity, favoring CNS penetration .
Pharmacokinetic and Bioactivity Comparisons
Substituent-Driven Functional Insights
- Piperidine vs. Piperazine Derivatives :
- The 4-methylpiperidin group in the target compound provides a saturated six-membered ring with moderate basicity, favoring passive diffusion across membranes. In contrast, piperazine derivatives (e.g., Compound A) exhibit stronger basicity (pKa ~9–10) due to the secondary amine, which may limit blood-brain barrier penetration .
- Aryl vs. Alkyl Substituents :
Research Findings and Limitations
- Structural Determinants of Activity: The triazolo-pyrimidinone core is critical for ATP-binding pocket interactions in kinases, as seen in analogues like Compound A . Piperidine-based substituents (as in the target compound) are associated with improved oral bioavailability compared to piperazine derivatives in preclinical models .
- Gaps in Data :
- Experimental data on the target compound’s solubility, binding affinity, and toxicity are unavailable in the provided evidence. Comparisons rely on structural extrapolation and published analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
